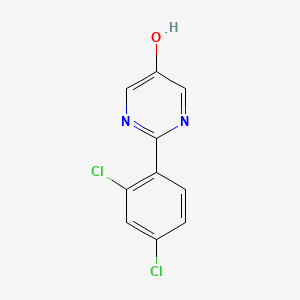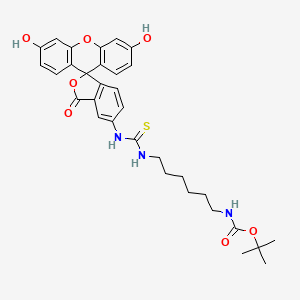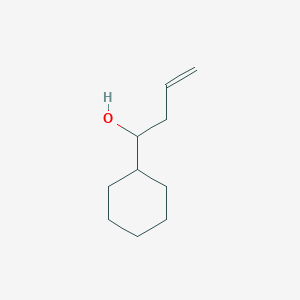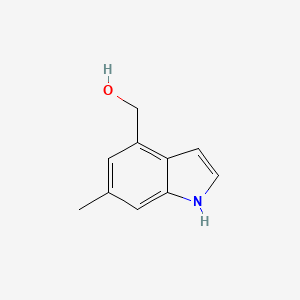
N-(Cyclopropylmethyl)-N-(3,4-dichlorobenzyl)piperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cyclopropylmethyl)-N-(3,4-dichlorobenzyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-N-(3,4-dichlorobenzyl)piperidin-4-amine typically involves the reaction of piperidine with cyclopropylmethyl and 3,4-dichlorobenzyl halides under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the cyclopropylmethyl group.
Reduction: Reduction reactions could target the dichlorobenzyl group, potentially converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and piperidine nitrogen positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are typically employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a simpler hydrocarbon.
科学研究应用
N-(Cyclopropylmethyl)-N-(3,4-dichlorobenzyl)piperidin-4-amine may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action for N-(Cyclopropylmethyl)-N-(3,4-dichlorobenzyl)piperidin-4-amine would likely involve interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact pathways would depend on the compound’s structure and the biological system being studied.
相似化合物的比较
Similar Compounds
N-(Cyclopropylmethyl)-N-(3,4-dichlorobenzyl)piperidine: Similar structure but lacks the amine group.
N-(Cyclopropylmethyl)-N-(3,4-dichlorobenzyl)piperidin-4-ol: Contains a hydroxyl group instead of an amine.
N-(Cyclopropylmethyl)-N-(3,4-dichlorobenzyl)piperidin-4-one: Contains a ketone group instead of an amine.
Uniqueness
N-(Cyclopropylmethyl)-N-(3,4-dichlorobenzyl)piperidin-4-amine is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.
属性
分子式 |
C16H22Cl2N2 |
|---|---|
分子量 |
313.3 g/mol |
IUPAC 名称 |
N-(cyclopropylmethyl)-N-[(3,4-dichlorophenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C16H22Cl2N2/c17-15-4-3-13(9-16(15)18)11-20(10-12-1-2-12)14-5-7-19-8-6-14/h3-4,9,12,14,19H,1-2,5-8,10-11H2 |
InChI 键 |
TUTNVRWMPLTMGI-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CN(CC2=CC(=C(C=C2)Cl)Cl)C3CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




methylamine](/img/structure/B12083203.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B12083206.png)




![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12083225.png)




![5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12083271.png)
